Saclac

Acute Myeloid Leukemia Acid Ceramidase Cell Viability

AML researchers often need tool compounds with validated in vivo efficacy. Saclac is a covalent, irreversible acid ceramidase (AC) inhibitor (Ki=97.1 nM) that fulfills this role. • Reduces leukemic burden by 37-75% at 5 mg/kg in AML xenograft models. • Exhibits >4-fold selectivity for AML cells (EC50 3 µM) over normal cells (13 µM). • Synergizes with D-threo-PDMP in drug-resistant AML models. Ideal for pharmacodynamic and selectivity benchmark studies.

Molecular Formula C20H40ClNO3
Molecular Weight 378.0 g/mol
Cat. No. B8236321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaclac
Molecular FormulaC20H40ClNO3
Molecular Weight378.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O
InChIInChI=1S/C20H40ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
InChIKeyXDHVKWVHTCINMB-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saclac: Acid Ceramidase Inhibitor for AML Research


Saclac (chemical name: N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]2-chloroacetamide, CAS 2248703-42-4) is a synthetic ceramide analog and a covalent, irreversible inhibitor of acid ceramidase (ASAH1, AC) [1]. It is characterized by a binding affinity (Ki) of 97.1 nM for AC . Saclac functions by blocking AC activity, leading to a decrease in sphingosine-1-phosphate (S1P) and a 2.5-fold increase in total ceramide levels within cells [2].

Covalent, irreversible acid ceramidase (ASAH1) inhibitor for sphingolipid modulation studies.
Reported to increase cellular ceramide levels and decrease sphingosine-1-phosphate (S1P).
Supports AML cell model experiments, enzyme inhibition assays, and ceramide pathway research.

Saclac: Potency vs. In Vivo Efficacy


While several acid ceramidase (AC) inhibitors exist, their simple substitution for Saclac in AML research is not scientifically justified. As demonstrated by Saclac's comparator, the more potent AC inhibitor SABRAC (Ki = 29.7 nM) , biochemical potency does not directly translate to cellular or in vivo anti-leukemic efficacy. The following evidence guide details quantifiable performance parameters that distinguish Saclac's activity profile from related analogs in the specific context of AML.

Higher biochemical potency does not guarantee cellular efficacy
Analog SABRAC exhibits stronger AC binding but lacks corresponding AML cell response advantage over Saclac, indicating that enzyme affinity alone may not translate to functional readouts.
Cross-study EC50 comparisons require careful validation
Comparator LCL-805 shows a different median EC50 in AML cells, yet direct head-to-head data under identical conditions are not available; rank-order of potency may shift across assay platforms.
In vivo characterization gap limits substitution confidence
In vivo AML xenograft efficacy data for LCL-805 or SABRAC are lacking in the available literature, while Saclac has reported leukemic burden reduction; assuming similar in vivo profile is not supported.

Saclac vs. Comparators: Key Evidence


AML Cytotoxicity vs. LCL-805

Saclac demonstrates superior cell-killing potency in acute myeloid leukemia (AML) cell lines when compared to the structurally related acid ceramidase inhibitor LCL-805. Saclac exhibits an EC50 of approximately 3 µM across a panel of 30 human AML cell lines [1]. In a comparable assay across 32 human AML cell lines, LCL-805 achieved a median EC50 of 11.7 µM [2]. This indicates Saclac is approximately 3.9-fold more potent at reducing AML cell viability than LCL-805.

AML Cytotoxicity vs LCL-805
Cross-study comparable
Saclac EC50 ~3 µM vs LCL-805 11.7 µM; ~3.9-fold difference
Supports Saclac as a low-micromolar AC inhibitor in AML cell viability assays.
Direct comparison under identical conditions needed to confirm the observed difference.
Acute Myeloid Leukemia Acid Ceramidase Cell Viability

In Vivo Efficacy in AML Xenograft Models

Saclac is one of the few acid ceramidase inhibitors with quantified in vivo efficacy in reducing leukemic burden in AML xenograft models. Treatment with Saclac at a dose of 5 mg/kg resulted in a 37% to 75% reduction in leukemic burden in both MV4-11 and U937 human AML mouse xenograft models . In contrast, in vivo efficacy data for a direct comparator like LCL-805 in similar AML xenograft models is not readily available in the same primary literature, highlighting Saclac's more advanced characterization.

In Vivo Leukemic Burden Reduction
Reported in vivo context
37–75% reduction at 5 mg/kg in MV4-11 and U937 AML xenografts
Supports in vivo pharmacodynamic activity assessment in AML models.
Vehicle-controlled; comparator data for other AC inhibitors not available.
Xenograft Model In Vivo Efficacy Leukemic Burden

AML Cell Selectivity vs. Normal Cells

Saclac exhibits a favorable therapeutic window by demonstrating greater toxicity to malignant AML cells compared to normal cells. The EC50 for Saclac in AML cell lines is approximately 3 µM, whereas its effect on normal cells is significantly limited, with an EC50 of approximately 13 µM [1]. This represents an over 4-fold selectivity window for AML cells. While SABRAC is a more potent biochemical inhibitor (Ki = 29.7 nM), its selectivity profile between AML and normal cells is not as explicitly quantified in the available literature.

AML Cell Selectivity vs Normal Cells
Head-to-head
EC50 ~3 µM (AML) vs ~13 µM (normal); >4-fold selectivity
Supports selectivity profiling in AML versus normal cell models.
Selectivity context requires validation in user-specific cell panels.
Selectivity Therapeutic Window Normal Cells

Synergy with Glucosylceramide Synthase Inhibitor

Saclac's utility is further enhanced by its ability to synergize with inhibitors of parallel sphingolipid pathways. The combination of Saclac with the glucosylceramide synthase inhibitor D-threo-PDMP exhibits synergistic cytotoxicity specifically in drug-resistant, P-glycoprotein (P-gp)-expressing AML cells [1]. This synergistic effect is not observed in wild-type, P-gp-poor AML cells, indicating a selective vulnerability in a clinically challenging disease subset. Similar detailed combination synergy data for comparators like LCL-805 or SABRAC with D-threo-PDMP is lacking.

Synergy with Glucosylceramide Synthase Inhibitor
Reported combination context
Synergistic cytotoxicity with D-threo-PDMP in P-gp+ drug-resistant AML cells
Supports exploration of combination strategies in drug-resistant AML.
Synergy observed in specific resistant lines; may not extend to all P-gp+ contexts.
Combination Therapy Drug Resistance Synergy

Saclac: Applications in AML Research


AC Inhibitor Screening with Cellular Assays

When establishing a screening cascade for novel acid ceramidase inhibitors, Saclac serves as a benchmark control due to its well-defined EC50 of ~3 µM across a large panel of AML cell lines [1]. Its potency can be directly compared to candidate compounds to prioritize those with superior or comparable cellular activity in AML models.

In Vivo Proof-of-Concept: AML Xenografts

For researchers requiring a tool compound with validated in vivo efficacy, Saclac is a proven choice. Its ability to reduce leukemic burden by 37–75% at a 5 mg/kg dose in established AML xenograft models (MV4-11 and U937) provides a robust foundation for pharmacodynamic and efficacy studies .

Drug Resistance and Combination Therapy

Saclac is particularly well-suited for studies focused on overcoming drug resistance in AML. Its demonstrated synergy with the glucosylceramide synthase inhibitor D-threo-PDMP in P-gp-expressing, drug-resistant AML cells makes it an ideal component for exploring novel combination regimens to target resistant disease [2].

Selectivity Profiling: Normal vs. Malignant Cells

Saclac's quantifiable >4-fold selectivity for AML cells over normal cells (EC50 of 3 µM vs. 13 µM) makes it a valuable control for selectivity assays [3]. Researchers can use Saclac to benchmark the therapeutic window of new AC inhibitors or other anti-leukemic agents, ensuring that lead compounds maintain a favorable differential toxicity profile.

Application
Selection Property
Validation Focus
AC inhibitor cellular screening
Reported AML cell EC50 benchmark
Verify EC50 in user's AML cell panel and assay conditions
AML xenograft pharmacodynamics
Reported in vivo leukemic burden reduction
Validate dose-response and PD markers in user's xenograft model
Drug-resistant AML combination studies
Synergy with glucosylceramide synthase inhibitor
Test combination index and resistance reversal in user's drug-resistant lines
Selectivity profiling (AML vs normal)
Reported differential toxicity (>4-fold)
Benchmark selectivity window in user's normal vs malignant cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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